Cas no 2918953-53-2 (1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene)
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene Chemical and Physical Properties
Names and Identifiers
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- MFCD34824144
- 2918953-53-2
- 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene
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- Inchi: 1S/C8H7BrClFO2/c1-12-4-13-8-5(9)2-3-6(11)7(8)10/h2-3H,4H2,1H3
- InChI Key: WPYQFKUSRWUIDF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1OCOC)Cl)F
Computed Properties
- Exact Mass: 267.93020g/mol
- Monoisotopic Mass: 267.93020g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 18.5Ų
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602923-250mg |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |
2918953-53-2 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB602923-1g |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |
2918953-53-2 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB602923-5g |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |
2918953-53-2 | 5g |
€2218.40 | 2024-07-19 |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene Suppliers
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene
Introduction to 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene (CAS No. 2918953-53-2)
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene, with the chemical identifier CAS No. 2918953-53-2, is a specialized aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of halogenated biphenyl derivatives, characterized by its unique substitution pattern involving bromine, chlorine, and fluorine atoms, along with methoxymethoxy functional groups. The structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The bromine, chlorine, and fluorine substituents in 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene contribute to its reactivity and stability, making it a versatile building block for further chemical modifications. The presence of the methoxymethoxy group at the 2-position introduces additional functionality, enabling diverse synthetic pathways. This compound has been extensively studied for its potential applications in drug discovery, particularly as a precursor for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit properties such as antimicrobial, antifungal, and anti-inflammatory effects. The specific substitution pattern of 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene enhances its interaction with biological targets, making it an attractive candidate for medicinal chemistry investigations.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy. The halogen atoms facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Researchers have leveraged these reactions to develop novel small-molecule inhibitors that selectively target aberrant signaling pathways in cancer cells.
Moreover, the fluorine atom in 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene has been shown to improve metabolic stability and binding affinity in drug candidates. Fluorinated aromatic compounds are known to enhance pharmacokinetic properties, leading to more effective drug formulations. This has spurred interest in exploring further derivatives of this compound to optimize their therapeutic potential.
Recent advancements in computational chemistry have also contributed to the study of 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into its mechanism of action. These studies have helped refine synthetic strategies and identify promising lead compounds for drug development.
The methoxymethoxy group at the 2-position is particularly noteworthy, as it introduces steric and electronic effects that can be fine-tuned for specific applications. This moiety has been found to influence both the solubility and bioavailability of derived compounds, making it an essential consideration in pharmaceutical design.
In conclusion, 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene (CAS No. 2918953-53-2) represents a significant advancement in synthetic chemistry and medicinal research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for halogenated aromatic compounds, this compound is poised to play a crucial role in shaping the future of pharmaceutical innovation.
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